Atipamezole hydrochloride Atipamezole hydrochloride See also: Atipamezole (has active moiety).
Brand Name: Vulcanchem
CAS No.: 104075-48-1
VCID: VC21339643
InChI: InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H
SMILES: CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl
Molecular Formula: C14H17ClN2
Molecular Weight: 248.75 g/mol

Atipamezole hydrochloride

CAS No.: 104075-48-1

Cat. No.: VC21339643

Molecular Formula: C14H17ClN2

Molecular Weight: 248.75 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atipamezole hydrochloride - 104075-48-1

CAS No. 104075-48-1
Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
IUPAC Name 5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H
Standard InChI Key PCCVCJAQMHDWJY-UHFFFAOYSA-N
SMILES CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl
Canonical SMILES CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl
Appearance White Solid
Melting Point 216-219°C

Chemical Structure and Properties

Atipamezole hydrochloride is chemically identified as 5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride, also described as 4-(2-ethyl-2-indane) imidazole hydrochloride in some literature . The compound has the molecular formula C₁₄H₁₆N₂ - HCl with a molecular weight of 248.8 g/mol .

Physically, atipamezole hydrochloride appears as a crystalline solid with high purity levels typically exceeding 98-99% in pharmaceutical grade preparations . The compound has a characteristic UV absorption profile with λmax at 213 nm .

Physicochemical Properties

Atipamezole hydrochloride exhibits specific solubility profiles that are crucial for its pharmaceutical formulation and laboratory handling. The compound demonstrates varied solubility in different solvents as detailed in Table 1.

Table 1: Solubility Profile of Atipamezole Hydrochloride

SolventApproximate Solubility
Ethanol10 mg/ml
DMSO10 mg/ml
DMF1 mg/ml
Aqueous buffersSparingly soluble
1:1 DMSO:PBS (pH 7.2)0.5 mg/ml

Pharmacological Mechanism of Action

Atipamezole hydrochloride functions primarily as a selective antagonist of α2-adrenergic receptors, with particularly high affinity for the α2A subtype . Its mechanism involves competitive binding to these receptors, effectively blocking the action of α2-adrenergic agonists such as dexmedetomidine and medetomidine .

Through this antagonism, atipamezole reverses several physiological effects mediated by α2-adrenergic receptors, including:

  • Reduction of sedation and hypnosis

  • Reversal of bradycardia

  • Normalization of blood pressure

  • Increase in heart rate and respiratory rate

  • Reduction of analgesic effects

The compound's high selectivity for α2-adrenergic receptors over other receptor types contributes to its targeted pharmacological profile and relatively predictable effects in clinical settings .

Receptor Binding Profile

Atipamezole hydrochloride demonstrates remarkable selectivity for α2-adrenergic receptors compared to other receptor types. Detailed receptor binding studies have established its affinity for various adrenergic receptor subtypes, as presented in Table 2.

Table 2: Receptor Binding Affinities of Atipamezole Hydrochloride

Receptor SubtypeKi Value (nM)
α2A1.1-1.86
α2B1.0
α2C0.89
α1A1300
α1B6500
α1 (general)13,300

This binding profile illustrates the compound's approximately 1000-fold selectivity for α2 over α1 adrenergic receptors . Additionally, atipamezole has been tested against more than 40 other receptors, ion channels, and transporters, showing minimal activity with IC50 values ranging from 540 to >10,000 nM, further confirming its selective pharmacological action .

Pharmacodynamic Effects

The pharmacodynamic effects of atipamezole hydrochloride are directly related to its antagonism of α2-adrenergic receptors. These effects manifest across multiple physiological systems:

Cardiovascular Effects

Atipamezole effectively reverses the bradycardia induced by α2-agonists in various animal species. Studies in dogs have demonstrated that atipamezole at doses of 0.04, 0.08, and 1.2 mg/kg can successfully counteract medetomidine-induced bradycardia . The compound also normalizes blood pressure that may be altered by α2-agonists .

Central Nervous System Effects

In the central nervous system, atipamezole produces:

  • Reversal of sedation and hypnosis

  • Increased alertness and arousal

  • Potential neuroprotective effects

  • Alterations in cognitive function

Other Physiological Effects

Additional pharmacodynamic effects include:

  • Increased respiratory rate

  • Modulation of gastrointestinal motility

  • Alterations in sexual behavior (noted in research studies)

  • Enhancement of dopaminergic activity in experimental models of Parkinson's disease

Therapeutic Applications

Atipamezole hydrochloride has established several important clinical applications, primarily in veterinary medicine:

Anesthetic Reversal

The primary clinical use of atipamezole is for reversing the sedative and analgesic effects of α2-adrenoceptor agonists like dexmedetomidine and medetomidine in animals, particularly in dogs . This application is valuable for controlling the duration of sedation and facilitating faster recovery from anesthetic procedures.

Postoperative Recovery

Atipamezole is widely used to enhance postoperative anesthesia recovery in veterinary patients. Its ability to antagonize residual effects of α2-agonists improves recovery times and reduces post-anesthetic complications .

Research Applications

In research settings, atipamezole has demonstrated utility in:

  • Studying adrenergic receptor functions

  • Investigating potential treatments for Parkinson's disease

  • Examining the role of adrenergic systems in analgesia

Research has shown that atipamezole (0.3 mg/kg) enhances contralateral circling behavior induced by apomorphine or L-DOPA and prolongs the duration of action of L-DOPA in rat models of Parkinson's disease .

Formulations and Preparations

Atipamezole hydrochloride is available in several pharmaceutical formulations designed for veterinary use:

Injectable Formulations

Injectable preparations of atipamezole hydrochloride have been developed with specific formulation characteristics to enhance stability and efficacy. These preparations typically involve careful consideration of pH, isotonicity, and stability parameters .

Suspension Formulations

Water suspension oral liquid formulations have been designed for specific veterinary applications. These formulations typically contain:

  • Atipamezole hydrochloride as the active ingredient

  • Suspending aids

  • Wetting agents

  • Preservatives

  • Flocculating agents

These suspension formulations offer advantages including good stability, palatability, long elimination half-life, and high bioavailability when administered orally to animals .

Laboratory Preparations

For research purposes, atipamezole hydrochloride stock solutions can be prepared by dissolving the crystalline solid in appropriate solvents, preferably under inert gas conditions. The choice of solvent depends on the specific application, with common options including ethanol, DMSO, and DMF .

Research Findings and Development

Crystallization Methods

Research into improved crystallization methods for atipamezole hydrochloride has been documented in patent literature. These methods aim to enhance purity, yield, and consistency of the final product .

Pharmacological Studies

Pharmacological studies have established atipamezole's efficacy in:

  • Preventing hypoalgesia induced by the non-steroidal anti-inflammatory drug (NSAID) ketoprofen in sheep

  • Enhancing dopaminergic effects in experimental models of Parkinson's disease

  • Reversing specific physiological effects of α2-agonists across various animal species

Novel Formulation Development

Patent literature describes the development of novel formulations with enhanced characteristics:

  • Injectable preparations with improved stability, curative effect, and prolonged action

  • Suspension formulations designed for oral administration with good palatability and bioavailability

These developments reflect ongoing efforts to optimize the clinical utility of atipamezole hydrochloride in veterinary medicine.

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